N-{3-[[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-3-yl)methyl]-4,5-dimethylthien-2-yl}-2-furamide
Description
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Properties
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-16-17(2)31-23(25-22(29)19-6-4-14-30-19)20(16)21(18-5-3-7-24-15-18)27-10-8-26(9-11-27)12-13-28/h3-7,14-15,21,28H,8-13H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACXVPRQAOCXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)CCO)NC(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[4-(2-hydroxyethyl)piperazin-1-ylmethyl]-4,5-dimethylthien-2-yl}-2-furamide, with CAS number 618404-89-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-{3-[4-(2-hydroxyethyl)piperazin-1-ylmethyl]-4,5-dimethylthien-2-yl}-2-furamide is C23H28N4O3S. The structure features a piperazine moiety, a thienyl group, and a furan ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 428.56 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP (octanol-water) | Not available |
Research indicates that compounds similar to N-{3-[4-(2-hydroxyethyl)piperazin-1-ylmethyl]-4,5-dimethylthien-2-yl}-2-furamide may exhibit activity through various mechanisms:
- Receptor Modulation : The piperazine and pyridine components suggest potential interactions with neurotransmitter receptors, particularly in the central nervous system.
- Antiproliferative Effects : Studies have shown that derivatives of piperazine can inhibit cell proliferation in various cancer cell lines, indicating potential anti-cancer properties .
- Radioprotective Properties : Some derivatives have been evaluated for their ability to protect cells from radiation-induced damage, highlighting their therapeutic potential in oncology .
Case Studies and Research Findings
-
Cytotoxicity and Antiproliferative Activity : A study evaluating a series of piperazine derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against various cancer cell lines including MOLT-4 (leukemia), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). The compounds were tested at a concentration of 100 μM for 48 hours using the WST-1 assay .
- Results Summary :
- Compound 1 showed a growth inhibition rate of 75% against MOLT-4 cells.
- Compound 7 exhibited selective toxicity towards cancer cells while sparing normal fibroblasts.
- Results Summary :
- Radioprotective Efficacy : The radioprotective effects were quantified using the dicentric chromosome assay (DCA), where compounds demonstrated a reduction in DNA damage in PBMCs exposed to gamma radiation. Compounds were found to be less toxic than existing radioprotective agents like amifostine while providing comparable protective effects .
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-{3-[4-(2-hydroxyethyl)piperazin-1-ylmethyl]-4,5-dimethylthien-2-yl}-2-furamide exhibit anticancer properties. For instance, derivatives of piperazine have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. A study highlighted the efficacy of piperazine derivatives in reducing cell viability in various cancer cell lines, suggesting a promising therapeutic avenue for cancer treatment .
Neurological Disorders
The compound's structure suggests potential use in treating neurological disorders. The piperazine moiety is known for its activity on neurotransmitter systems, particularly serotonin and dopamine receptors. Research on similar compounds has shown promise in alleviating symptoms of anxiety and depression by modulating these neurotransmitter systems .
Antimicrobial Properties
N-{3-[4-(2-hydroxyethyl)piperazin-1-ylmethyl]-4,5-dimethylthien-2-yl}-2-furamide may also possess antimicrobial properties. Studies have reported that thienyl compounds can exhibit antibacterial and antifungal activities, potentially making this compound useful in developing new antimicrobial agents .
Molecular Targeting
The compound's design allows it to interact with specific biological targets, such as kinases involved in cell signaling pathways. For example, inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway have shown significant effects in preclinical models of inflammatory diseases . This suggests that N-{3-[4-(2-hydroxyethyl)piperazin-1-ylmethyl]-4,5-dimethylthien-2-yl}-2-furamide could be optimized to target similar pathways.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in the piperazine and thienyl components can significantly influence biological activity. Research has demonstrated that modifications to these structures can enhance selectivity and potency against specific targets .
Clinical Trials
A notable case study involved a derivative of this compound undergoing clinical trials for its potential use in treating idiopathic pulmonary fibrosis (IPF). The clinical candidate demonstrated efficacy in reducing levels of lysophosphatidic acid (LPA), a lipid mediator involved in fibrotic processes . This highlights the therapeutic potential of structurally related compounds.
Preclinical Models
In preclinical studies, compounds with similar structures have been evaluated for their effects on inflammation and fibrosis. For instance, a study using a bleomycin-induced model of pulmonary fibrosis showed that piperazine derivatives could significantly reduce extracellular matrix deposition, indicating their potential utility in fibrotic diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the piperazine-pyridine-thiophene scaffold in this compound?
- Methodological Answer : Multi-step synthesis is typically employed. Key steps include:
- Piperazine functionalization : Introducing the 2-hydroxyethyl group via nucleophilic substitution or reductive amination (e.g., using ethylene oxide or 2-chloroethanol) .
- Thiophene core assembly : Friedel-Crafts alkylation or Suzuki coupling to attach the pyridinylmethyl and dimethyl groups .
- Furamide coupling : Amide bond formation between the thienyl intermediate and 2-furoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Data Considerations : Monitor reaction yields (typically 20–60% for analogous compounds) and purity (>95% via HPLC) .
Q. How can LCMS and NMR spectroscopy validate the compound’s structural integrity?
- Analytical Workflow :
- LCMS : Use reverse-phase C18 columns with acetonitrile/water gradients. Expect [M+H]+ peaks matching theoretical molecular weight (±0.1 Da). Retention times (e.g., 2.1–2.8 min) vary with sulfonyl/nitro substituents .
- 1H/13C NMR : Key signals include:
- Piperazine protons (δ 2.4–3.5 ppm, multiplet) .
- Thiophene aromatic protons (δ 6.8–7.2 ppm) .
- Pyridine protons (δ 8.0–8.6 ppm) .
- Contradictions : Discrepancies in coupling constants (e.g., pyridine vs. piperazine environments) may arise from conformational flexibility .
Q. What solubility and stability profiles are critical for in vitro assays?
- Solubility : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4). Analogous piperazine-thiophene derivatives show solubility >10 mM in DMSO but <100 µM in aqueous media .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4). Piperazine analogs degrade <10% over 24 hours if stored at −20°C in anhydrous DMSO .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. nitro groups) impact biological activity?
- SAR Analysis :
- Nitro groups : Enhance electrophilicity, potentially increasing target binding (e.g., kinase inhibition) but may reduce metabolic stability .
- Sulfonyl groups : Improve solubility and hydrogen-bonding capacity, critical for receptor-ligand interactions (e.g., GPCR modulation) .
- Experimental Design : Compare IC50 values in enzyme inhibition assays (e.g., kinases, phosphatases) for derivatives with varying substituents .
Q. What computational approaches predict the compound’s physicochemical properties?
- In Silico Tools :
- ACD/Labs Percepta : Predict logP (hydrophobicity), pKa (ionization states), and membrane permeability .
- Molecular docking (AutoDock Vina) : Model interactions with targets (e.g., piperazine-binding GPCRs) using crystal structures from the PDB .
Q. How can conflicting bioactivity data from different assay formats be reconciled?
- Case Study : Discrepancies in IC50 values between fluorescence-based and radiometric assays may arise from:
- Compound autofluorescence (common with aromatic systems like thiophene/furamide) .
- Buffer composition effects (e.g., divalent cations altering target conformation) .
- Resolution : Validate key findings using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) .
Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- PK Studies :
- Rodent models : Measure plasma half-life (t1/2), Cmax, and AUC after oral/intravenous administration. Piperazine derivatives often show t1/2 = 2–6 hours .
- Tissue distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain for CNS targets) .
- Toxicity Screening : Perform Ames test (mutagenicity) and hERG inhibition assays (cardiotoxicity risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
